
Methyl-6-Amino-1H-Indazol-7-carboxylat
Übersicht
Beschreibung
Methyl 6-amino-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-1H-indazole-7-carboxylate has several scientific research applications:
Wirkmechanismus
Target of Action
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound’s mode of action involves the inhibition, regulation, and/or modulation of its primary targets . By interacting with these kinases, Methyl 6-amino-1H-indazole-7-carboxylate can influence cell cycle progression and the cellular response to DNA damage .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-amino-1H-indazole-7-carboxylate are primarily those involved in cell cycle regulation and DNA damage response . The downstream effects of these interactions can include cell cycle arrest, DNA repair, or, in some cases, apoptosis .
Result of Action
The molecular and cellular effects of Methyl 6-amino-1H-indazole-7-carboxylate’s action can vary depending on the specific context. For example, in the context of cancer treatment, the compound’s interaction with its targets can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate under acidic conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has similar structural features but differs in the substitution pattern on the indole ring.
1-Methyl-1H-indazole-4-acetic acid: Another indazole derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
Methyl 6-amino-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Biologische Aktivität
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Methyl 6-amino-1H-indazole-7-carboxylate features a unique substitution pattern that contributes to its chemical reactivity and biological activity. The compound has the molecular formula and a molecular weight of 194.20 g/mol. Its structure includes an indazole ring, an amino group, and a carboxylate moiety, which are critical for its interaction with biological targets.
Target Interactions
The primary targets of methyl 6-amino-1H-indazole-7-carboxylate include:
- CHK1 and CHK2 Kinases : These kinases play essential roles in cell cycle regulation and DNA damage response.
- h-sgk (human serum/glucocorticoid-dependent kinase) : This kinase is involved in various signaling pathways that regulate cell survival and proliferation.
Mode of Action
The compound acts primarily through the inhibition and modulation of its target kinases, leading to significant effects on cellular processes such as:
- Cell Cycle Arrest : By inhibiting CHK1 and CHK2, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis : The activation of apoptotic pathways is another critical outcome of its action, contributing to the inhibition of cancer cell growth .
Anticancer Properties
Research indicates that methyl 6-amino-1H-indazole-7-carboxylate exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. A notable study reported that derivatives of indazole, including this compound, showed significant cytotoxicity with IC50 values ranging from 2.9 to 59.0 µM across different cancer types .
Table 1: Anticancer Activity of Methyl 6-Amino-1H-Indazole-7-Carboxylate
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT116 (Colorectal) | 14.3 ± 4.4 | |
K562 (Leukemia) | Not specified | |
Various Cancer Lines | 2.9 - 59.0 |
Case Study: Inhibition of Tumor Growth
In a specific case study involving human colorectal cancer cells (HCT116), methyl 6-amino-1H-indazole-7-carboxylate demonstrated significant anti-proliferative effects with an IC50 value of 14.3 µM. This study utilized the Sulforhodamine B (SRB) assay to evaluate cell viability after treatment with the compound, indicating its potential as a lead compound for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
Methyl 6-amino-1H-indazole-7-carboxylate shares structural similarities with other indazole derivatives known for their biological activities. A comparative analysis reveals that while many indazole derivatives exhibit anticancer properties, the unique functional groups present in methyl 6-amino-1H-indazole-7-carboxylate enhance its reactivity and specificity towards biological targets.
Table 2: Comparison of Indazole Derivatives
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
Methyl 6-amino-1H-indazole-7-carboxylate | Anticancer | 14.3 ± 4.4 |
N-(4-fluorobenzyl)-1H-indazol-6-amine | Anticancer | 14.3 ± 4.4 |
Other Indazole Derivatives | Varies | Varies |
Eigenschaften
IUPAC Name |
methyl 6-amino-1H-indazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEAFURFKCHXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505245 | |
Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-98-9 | |
Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.